molecular formula C8H8ClFO B3349784 2-Chloro-4-fluoro-1-(methoxymethyl)benzene CAS No. 2379322-31-1

2-Chloro-4-fluoro-1-(methoxymethyl)benzene

Cat. No.: B3349784
CAS No.: 2379322-31-1
M. Wt: 174.6 g/mol
InChI Key: BNLDFTKLVRQRGA-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-1-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8ClFO It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and methoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-1-(methoxymethyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a benzene derivative is treated with chlorinating and fluorinating agents under controlled conditions to introduce the chlorine and fluorine substituents. The methoxymethyl group can be introduced through a subsequent reaction involving methoxymethyl chloride and a suitable base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and advanced purification techniques further enhances the scalability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-1-(methoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-1-(methoxymethyl)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution and coupling reactions. In biological systems, its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-fluoro-1-(methoxymethyl)benzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with a methoxymethyl group. This combination of substituents imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

2-chloro-4-fluoro-1-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLDFTKLVRQRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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